2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide
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Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned likely contains an amide group (CONH2) and an ethoxy group (C2H5O) attached to phenyl rings.
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. Without specific information, it’s hard to detail the synthesis process for this compound.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of organic compounds.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents. The presence of functional groups like amides and ethers can give clues about its reactivity.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions.Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of chemicals, but such information might not be available for all compounds. Experimental data would be needed to determine the compound’s toxicity, flammability, and environmental impact.
Future Directions
Future research could involve synthesizing derivatives of the compound to enhance its properties or reduce its side effects, or investigating its potential uses in medicine, materials science, or other fields.
properties
IUPAC Name |
2-(4-ethoxyanilino)-2-phenyl-N-propylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-14-20-19(22)18(15-8-6-5-7-9-15)21-16-10-12-17(13-11-16)23-4-2/h5-13,18,21H,3-4,14H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDQUHNTEZGWLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921992 |
Source
|
Record name | 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide | |
CAS RN |
1163-54-8 |
Source
|
Record name | Acetamide, 2-((4-ethoxyphenyl)amino)-2-phenyl-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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